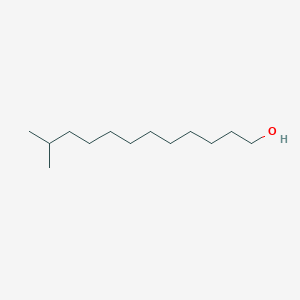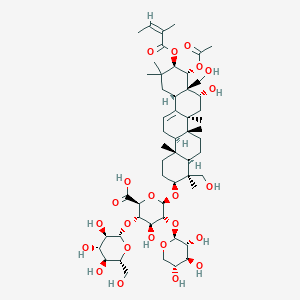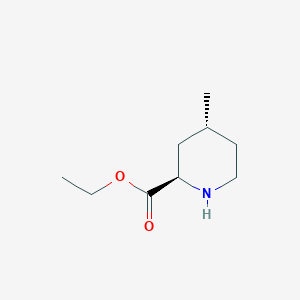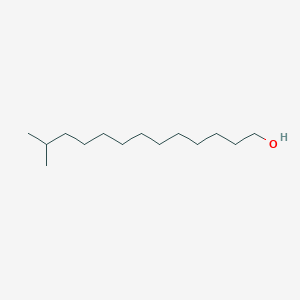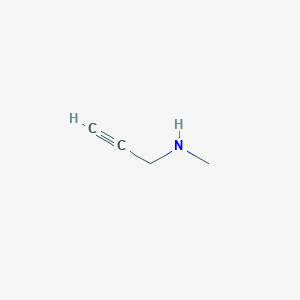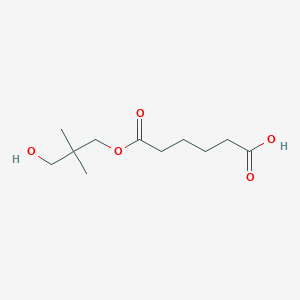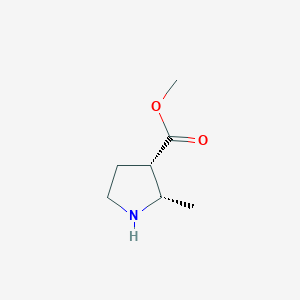
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired pyrrolidine derivative . The reaction conditions often involve specific oxidants and additives to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include pyrrolidin-2-ones, N-substituted pyrrolidines, and other functionalized pyrrolidine derivatives .
Applications De Recherche Scientifique
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: This compound is similar in structure but contains a hydroxyl group, which can significantly alter its reactivity and applications.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid:
Propriétés
IUPAC Name |
methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDYEQHVQBQMQ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
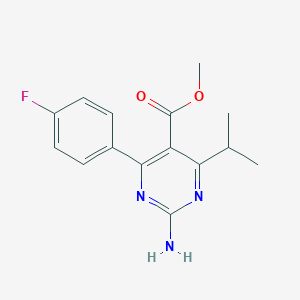
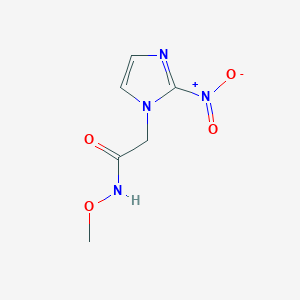
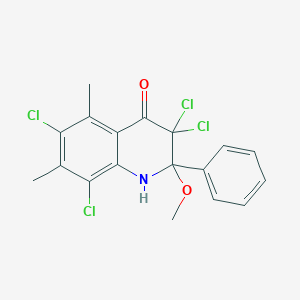
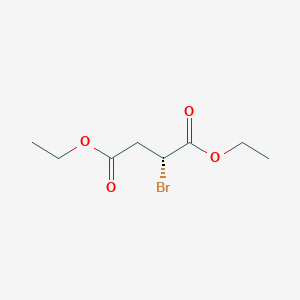
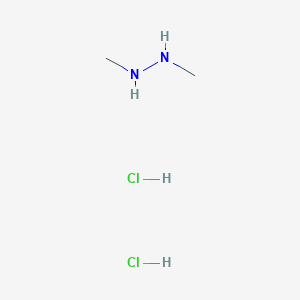
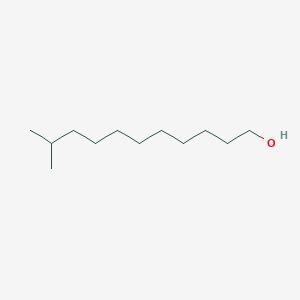
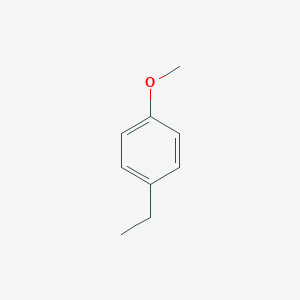
![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)
